AMG 900 - 945595-80-2

AMG 900

Catalog Number: EVT-287711
CAS Number: 945595-80-2
Molecular Formula: C28H21N7OS
Molecular Weight: 503.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AMG 900 is a synthetic, small-molecule compound classified as a pan-aurora kinase inhibitor. [, ] This classification signifies its ability to inhibit the activity of all three Aurora kinase isoforms: Aurora A, Aurora B, and Aurora C. [, , , , , ] In scientific research, AMG 900 serves as a valuable tool to investigate the roles of Aurora kinases in various cellular processes, particularly those related to cell division and proliferation. [, , , , , , , , , , ]

Source and Classification

AMG-900 is classified as an Aurora kinase inhibitor. It targets all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C. The compound was synthesized by Amgen and is characterized by its high oral bioavailability and low nanomolar inhibitory concentrations (IC50 values around 5 nmol/L) against these kinases .

Synthesis Analysis

AMG-900 is synthesized through a multi-step chemical process involving phthalazinamine derivatives. The specific chemical structure is N-(4-((3-(2-amino-4-pyrimidinyl)-2-pyridinyl)oxy)phenyl)-4-(4-methyl-2-thienyl)-1-phthalazinamine. The synthesis process includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Reactions: Key reactions include nucleophilic substitutions and coupling reactions to form the complex structure.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity for biological testing.

Technical details regarding the synthesis can be found in patent literature, specifically WO2007087276, which outlines the synthetic routes and conditions used .

Molecular Structure Analysis

The molecular structure of AMG-900 reveals several functional groups that contribute to its activity:

  • Core Structure: The phthalazinamine core is essential for binding to the ATP site of Aurora kinases.
  • Functional Groups: Substituents such as pyrimidine and thienyl groups enhance selectivity and potency.

Structural Data

  • Molecular Formula: C₁₈H₁₈N₄O₂S
  • Molecular Weight: 358.43 g/mol
  • Key Bonds: The compound contains multiple aromatic rings which facilitate π-π stacking interactions with the target kinases .
Chemical Reactions Analysis

AMG-900 undergoes several key reactions within biological systems:

  1. Inhibition of Kinase Activity: AMG-900 competes with ATP for binding at the active site of Aurora kinases, preventing their autophosphorylation.
  2. Cell Cycle Arrest: By inhibiting these kinases, AMG-900 disrupts normal cell cycle progression, leading to apoptosis in cancer cells.
  3. Pharmacodynamics: In vivo studies have shown that AMG-900 significantly inhibits the phosphorylation of histone H3, a marker for mitotic activity, indicating effective target engagement .
Mechanism of Action

The mechanism of action for AMG-900 involves its competitive inhibition of Aurora kinases:

  1. Binding to Kinase Domain: AMG-900 binds to the ATP-binding site of Aurora A and B kinases.
  2. Disruption of Mitosis: This binding prevents phosphorylation events necessary for mitotic progression, leading to cell cycle arrest.
  3. Induction of Apoptosis: Prolonged inhibition results in increased apoptosis through pathways involving caspase activation (e.g., cleaved caspase-7) .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 10 mM.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but should be stored at low temperatures (< -20 °C) for long-term use.
  • Reactivity: Reacts primarily through non-covalent interactions with target proteins, reducing off-target effects .
Applications

AMG-900 has significant potential in cancer therapy due to its ability to inhibit tumor growth effectively:

  1. Clinical Trials: Currently undergoing phase 1 clinical trials for patients with advanced solid tumors, including ovarian cancer and triple-negative breast cancer .
  2. Combination Therapies: Shows promise in enhancing the effectiveness of microtubule-targeting agents like taxanes, particularly in multidrug-resistant cancer models .
  3. Research Tool: Used extensively in preclinical settings to study cell cycle dynamics and apoptosis mechanisms in various cancer cell lines.
Molecular Mechanisms of Aurora Kinase Inhibition

Structural Basis of Pan-Aurora Kinase Selectivity

AMG-900 (N-[4-[3-(2-aminopyrimidin-4-yl)pyridin-2-yl]oxyphenyl]-4-(4-methylthiophen-2-yl)phthalazin-1-amine) is a potent ATP-competitive inhibitor that simultaneously targets Aurora A, B, and C kinases with low-nanomolar efficacy. Its half-maximal inhibitory concentrations (IC50) are 5 nM for Aurora A, 4 nM for Aurora B, and 1 nM for Aurora C [4] [8]. This pan-inhibition profile stems from AMG-900's ability to engage conserved structural elements within the kinase ATP-binding cleft. The catalytic domains of Aurora kinases share >70% sequence homology, particularly in the hinge region where the inhibitor's aminopyrimidine group forms critical hydrogen bonds with backbone residues [2] [4].

Structural analyses reveal that AMG-900 exploits a unique hydrophobic pocket adjacent to the ATP-binding site through its methylthiophene moiety. This interaction is stabilized by van der Waals contacts with valine-147 (Val147) in Aurora B and leucine-139 (Leu139) in Aurora A—residues conserved across all three isoforms [2] [8]. Unlike isoform-selective inhibitors (e.g., alisertib for Aurora A or barasertib for Aurora B), AMG-900 avoids steric clashes with divergent residues (e.g., Aurora A-specific Leu215/Thr217 or Aurora B-specific Arg159/Glu161) by positioning its phthalazinamine core centrally within the cleft [2]. This enables equipotent inhibition despite subtle conformational differences between isoforms.

Table 1: Inhibition Profiles of AMG-900 Against Aurora Kinase Isoforms

Kinase IsoformIC50 (nM)Key Structural Interactions
Aurora A5H-bond with Ala213; hydrophobic engagement of Leu139
Aurora B4Salt bridge with Lys106; van der Waals contacts with Val147
Aurora C1Similar to Aurora B due to >80% catalytic domain homology

ATP-Competitive Binding Dynamics and Kinase Domain Interactions

AMG-900 functions as a Type I kinase inhibitor, binding the active conformation of Aurora kinases with a canonical DFG-in motif. Kinetic studies demonstrate rapid association/dissociation kinetics with a residence time of ∼15 minutes, enabling sustained target engagement without irreversible inhibition [4] [8]. The inhibitor's 2-aminopyrimidine group forms a bidentate hydrogen bond with the hinge region backbone nitrogen and carbonyl of Ala213 in Aurora A (equivalent to Ala173 in Aurora B), a conserved interaction critical for anchoring the molecule [4] [7].

Selectivity profiling across 353 kinases revealed that AMG-900 maintains >100-fold selectivity for Aurora kinases over most off-targets. Exceptions include discoidin domain receptors (DDR1/2; Kd <50 nM) and leukocyte tyrosine kinase (LTK; Kd ∼40 nM) [7] [8]. This selectivity arises from:

  • Steric exclusion: The methylthiophene group clashes with bulkier residues in non-Aurora kinases (e.g., gatekeeper residues)
  • Electrostatic complementarity: The phthalazinamine nitrogen interacts with a lysine-glutamate salt bridge unique to Aurora kinases [4]
  • Solvent displacement: Efficient displacement of high-energy water molecules in the Aurora ATP-binding pocket [2]

Table 2: Selectivity Profile of AMG-900 Against Non-Aurora Kinases

KinaseIC50 (nM)Fold Selectivity vs. Aurora B
p38α5313.2x
TYK222055x
MET550137.5x
JNK2520130x
TIE2650162.5x

Modulation of Mitotic Checkpoint Signaling and Chromosomal Passenger Complex Disruption

AMG-900 induces mitotic catastrophe through dual disruption of the spindle assembly checkpoint (SAC) and chromosomal passenger complex (CPC). By inhibiting Aurora B—the enzymatic core of the CPC—AMG-900 prevents phosphorylation of histone H3 at serine 10 (p-H3Ser10), a biomarker directly correlated with its cellular activity [1] [6]. In glioblastoma cells (A172, U-87MG), AMG-900 treatment (50 nM, 48h) reduces p-H3Ser10 by >90%, leading to:

  • SAC silencing: Failure to recruit BubR1 to unattached kinetochores, causing premature anaphase onset despite microtubule-kinetochore attachment errors [1]
  • CPC dysfunction: Impaired translocation of Aurora B from chromosomes to the central spindle during anaphase, disrupting cleavage furrow formation [1] [5]

These defects trigger abortive mitosis characterized by:

  • Polyploidization: Cells accumulate 4N-32N DNA content due to repeated DNA synthesis without cytokinesis [3] [5]
  • Senescence induction: Upregulation of p53/p21 in glioblastoma and AML cells, causing irreversible cell cycle arrest (evidenced by SA-β-galactosidase positivity) [1] [3]
  • Apoptotic activation: Cleavage of caspase-3/7 and PARP in ovarian cancer cells, particularly in TP53-mutant backgrounds [5] [8]

Table 3: Pharmacodynamic Effects of AMG-900 in Cancer Models

Cellular EffectBiomarker ChangesFunctional Outcome
SAC impairment↓BubR1 kinetochore localization; ↓MAD2Premature anaphase onset
CPC disruption↓Aurora B spindle midzone localizationCytokinesis failure
p53 pathway activation↑p53 protein; ↑p21CIP1 expressionSenescence/G1 arrest
Epigenetic dysregulation↓p-H3Ser10 >90%Chromosome decondensation

In TP53-wildtype ovarian cancer models, AMG-900 synergizes with DNA-damaging agents by stabilizing p53 and enhancing p21-mediated cell cycle arrest [5]. Conversely, TP53-mutant cells undergo apoptosis through mitotic catastrophe, as observed in taxane-resistant triple-negative breast cancer [5] [8]. This mechanistic duality underscores AMG-900's therapeutic potential across diverse genomic contexts.

Properties

CAS Number

945595-80-2

Product Name

AMG-900

IUPAC Name

N-[4-[3-(2-aminopyrimidin-4-yl)pyridin-2-yl]oxyphenyl]-4-(4-methylthiophen-2-yl)phthalazin-1-amine

Molecular Formula

C28H21N7OS

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C28H21N7OS/c1-17-15-24(37-16-17)25-20-5-2-3-6-21(20)26(35-34-25)32-18-8-10-19(11-9-18)36-27-22(7-4-13-30-27)23-12-14-31-28(29)33-23/h2-16H,1H3,(H,32,35)(H2,29,31,33)

InChI Key

IVUGFMLRJOCGAS-UHFFFAOYSA-N

SMILES

CC1=CSC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC5=C(C=CC=N5)C6=NC(=NC=C6)N

Solubility

Soluble in DMSO, not in water

Synonyms

AMG 900
AMG-900
AMG900
N-(4-((3-(2-amino-4-pyrimidinyl)-2-pyridinyl)oxy)phenyl)-4-(4-methyl-2-thienyl)-1-phthalazinamine

Canonical SMILES

CC1=CSC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC5=C(C=CC=N5)C6=NC(=NC=C6)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.